3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Catalog No.
S742078
CAS No.
1006568-14-4
M.F
C6H6N4O2
M. Wt
166.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

CAS Number

1006568-14-4

Product Name

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

IUPAC Name

3-(3-nitropyrazol-1-yl)propanenitrile

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

InChI

InChI=1S/C6H6N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,4H2

InChI Key

UCIMSXFQJXRPGJ-UHFFFAOYSA-N

SMILES

C1=CN(N=C1[N+](=O)[O-])CCC#N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCC#N

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is an organic compound characterized by a nitropyrazole ring and a nitrile group connected through a three-carbon chain. Its molecular formula is C6H6N4O2C_6H_6N_4O_2 with a molecular weight of 166.14 g/mol. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

As information on this specific compound is limited, it's important to consider the potential hazards associated with similar pyrazole derivatives and nitrile compounds:

  • The nitro group can be a potential explosive group if mishandled.
  • Nitriles can be toxic upon inhalation, ingestion, or skin contact.
  • The compound may be irritating to the skin, eyes, and respiratory system.

The chemical reactivity of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be explored through various reactions typical of nitriles and nitropyrazoles. For instance:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.
  • Condensation Reactions: This compound may participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Pyrazole derivatives, including 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds in this class may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be achieved through several methods:

  • Nitration of Pyrazole Derivatives: Starting from a suitable pyrazole, nitration can introduce the nitro group.
  • Reactions with Nitriles: The compound can be synthesized by reacting a nitrile with an appropriate pyrazole derivative under controlled conditions.
  • Multi-step Synthesis: A combination of reactions involving functionalization of the pyrazole ring and subsequent introduction of the nitrile group may also be employed .

The applications of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile span various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Agriculture: Potential use in developing agrochemicals for pest control.
  • Material Science: Investigated for its properties in creating novel materials .

Interaction studies involving 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile focus on its binding affinity to biological targets. Research indicates that it may interact with specific receptors or enzymes, influencing pathways related to inflammation and cancer progression. These studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile1002243-79-90.95
4-Nitro-1H-pyrazole1001500-47-50.90
3-(4-Nitrophenyl)-propanenitrileNot specified0.91
4-Nitro-1H-pyrazole-1-acetonitrileNot specified0.90

These compounds exhibit similar functionalities but may differ in their biological activities and applications, highlighting the uniqueness of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile within this class due to its specific structural features and potential interactions .

Dates

Modify: 2023-08-15

Explore Compound Types